

An In-depth Technical Guide to Thieno[3,2-b]pyridin-3-amine

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Compound of Interest

Compound Name: *Thieno[3,2-b]pyridin-3-amine*

Cat. No.: *B039445*

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Introduction

Thieno[3,2-b]pyridin-3-amine, a heterocyclic amine containing a fused thiophene and pyridine ring system, has emerged as a significant scaffold in medicinal chemistry and materials science. Its structural rigidity and potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of **Thieno[3,2-b]pyridin-3-amine**, with a focus on its potential as a kinase inhibitor.

Chemical and Physical Properties

The IUPAC name for this compound is **thieno[3,2-b]pyridin-3-amine**. It is a solid at room temperature and should be stored at 4°C, protected from light. Key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	120208-33-5	[1] [2]
Molecular Formula	C ₇ H ₆ N ₂ S	[1] [2]
Molecular Weight	150.20 g/mol	[1] [2]
Appearance	Pale yellow solid	
Purity	≥98% (Commercially available)	[2]
SMILES	C1=CC2=C(C(=CS2)N)N=C1	[2]
InChIKey	QNILVEIBHSZAQG-UHFFFAOYSA-N	[1]
LogP	1.8785	[2]
Topological Polar Surface Area (TPSA)	38.91 Å ²	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	0	[2]

Synthesis and Characterization

While a specific, detailed experimental protocol for the direct synthesis of **Thieno[3,2-b]pyridin-3-amine** is not readily available in the cited literature, general synthetic strategies for the thienopyridine core often involve the Thorpe-Ziegler reaction. This reaction typically involves the base-catalyzed intramolecular cyclization of a β-cyanomethylthio-α,β-unsaturated nitrile.

A closely related synthesis for the isomeric 3-aminothieno[2,3-b]pyridines involves the reaction of a 2-thioxo-3-cyanopyridine with an N-aryl-2-chloroacetamide in the presence of a base like potassium hydroxide in DMF. This is followed by a base-promoted Thorpe-Ziegler isomerization^{[3][4]}. Another approach describes a silicon-directed anionic cyclization to form the 3-aminothiophene ring fused to a pyridine^[5].

Characterization Data

Mass Spectrometry: The mass spectrum of **Thieno[3,2-b]pyridin-3-amine** is characterized by a molecular ion peak corresponding to its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the specific ¹H and ¹³C NMR data for **Thieno[3,2-b]pyridin-3-amine** is not provided in the searched literature, analysis of closely related derivatives, such as methyl 3-(phenylamino)thieno[3,2-b]pyridine-2-carboxylates, can offer insights into the expected chemical shifts. For instance, in a derivative, the protons of the pyridine and thiophene rings would appear in the aromatic region of the ¹H NMR spectrum, and the amino protons would likely appear as a broad singlet. The ¹³C NMR spectrum would show characteristic signals for the carbons of the fused heterocyclic system.

Biological Activity and Therapeutic Potential

The thieno[3,2-b]pyridine scaffold is a promising pharmacophore, particularly in the development of kinase inhibitors[6]. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

Kinase Inhibition

Recent research has identified the thieno[3,2-b]pyridine core as a template for highly selective ATP-competitive kinase inhibitors. These compounds are of particular interest as they are not simple ATP mimetics but are anchored in the back pocket of the kinase active site. This unique binding mode can contribute to their high selectivity across the kinome[6]. Studies have shown that derivatives of this scaffold can be potent inhibitors of kinases such as Haspin, which is involved in mitosis[6].

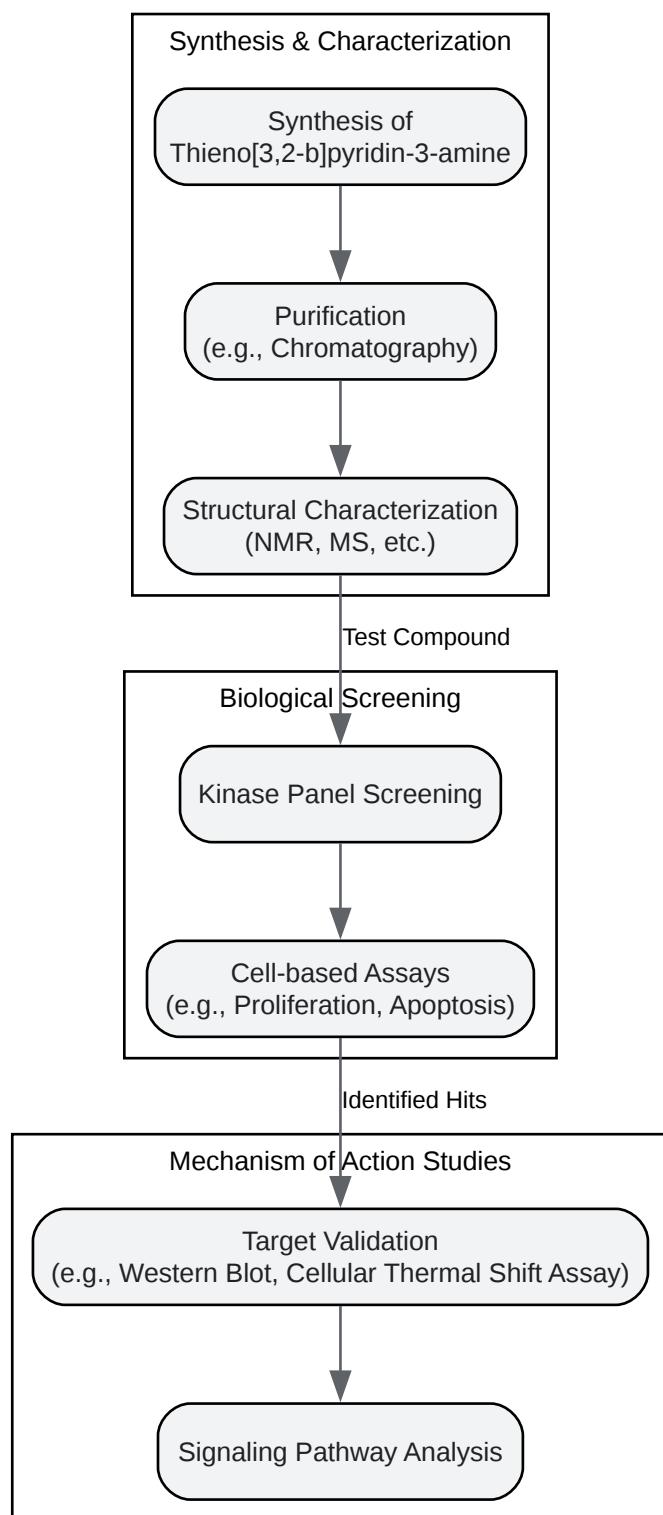
While specific quantitative data for the kinase inhibitory activity of **Thieno[3,2-b]pyridin-3-amine** itself is not yet available, its structural features suggest it could serve as a valuable starting point for the design of selective kinase inhibitors.

Potential Signaling Pathway Involvement

Given the role of thieno[3,2-b]pyridine derivatives as kinase inhibitors, it is plausible that **Thieno[3,2-b]pyridin-3-amine** could modulate signaling pathways regulated by various kinases. The specific pathways would depend on the kinase(s) it or its derivatives inhibit. For

example, inhibition of a kinase involved in cell cycle progression could lead to cell cycle arrest and anti-proliferative effects.

A generalized workflow for identifying and characterizing the biological activity of a compound like **Thieno[3,2-b]pyridin-3-amine** is depicted below.



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